molecular formula C16H12N2O5 B8801238 2-[2-(4-nitrophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione

2-[2-(4-nitrophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B8801238
M. Wt: 312.28 g/mol
InChI Key: VFNDRADEXFGTHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(4-nitrophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C16H12N2O5 and its molecular weight is 312.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H12N2O5

Molecular Weight

312.28 g/mol

IUPAC Name

2-[2-(4-nitrophenoxy)ethyl]isoindole-1,3-dione

InChI

InChI=1S/C16H12N2O5/c19-15-13-3-1-2-4-14(13)16(20)17(15)9-10-23-12-7-5-11(6-8-12)18(21)22/h1-8H,9-10H2

InChI Key

VFNDRADEXFGTHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCOC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydride (60% dispersion in mineral oil; 2 g) was added to a stirred solution of 4-nitrophenol (7 g) in DMF (100 ml) cooled in an ice-water bath. The mixture was stirred until evolution of hydrogen had ceased and N-(2-bromoethyl)phthalimide (12.6 g) was then added. The mixture was stirred and heated at reflux for 10 hours. The cooled mixture was then added to ice-water (500 ml). The precipitated solid was collected by filtration, washed with water and recrystallised from 95% ethanol to give N-(2-(4-nitrophenoxy)ethyl)phthalimide (9.9 g), as crystalline solid, m.p. 151°-153° C.; NMR 4.15(t, 2H), 4.35(t, 2H), 6.95(m, 2H), 7.74(m, 2H), 7.88(m, 2H), 8.18(m, 2H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12.6 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Four

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